Methyl 3-ethylbenzoate
Overview
Description
Methyl 3-ethylbenzoate is an organic compound with the molecular formula C10H12O2. It is an ester derived from benzoic acid and methanol. This compound is known for its aromatic properties and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-ethylbenzoate can be synthesized through the esterification of 3-ethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 3-ethylbenzoic acid and methanol into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester from other by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-ethylbenzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to produce 3-ethylbenzoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: 3-ethylbenzoic acid and methanol.
Reduction: 3-ethylbenzyl alcohol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
Methyl 3-ethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the manufacture of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of methyl 3-ethylbenzoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release 3-ethylbenzoic acid, which may interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl benzoate: An ester of benzoic acid and methanol, similar in structure but without the ethyl group.
Ethyl benzoate: An ester of benzoic acid and ethanol, differing by the presence of an ethyl group instead of a methyl group.
Methyl 4-ethylbenzoate: Similar to methyl 3-ethylbenzoate but with the ethyl group in the para position.
Uniqueness: this compound is unique due to the position of the ethyl group on the benzene ring, which can influence its reactivity and interactions compared to other esters.
Biological Activity
Methyl 3-ethylbenzoate is an aromatic ester that has garnered attention for its potential biological activities. This article explores its properties, biological effects, and relevant research findings, including data tables and case studies.
This compound, with the molecular formula , is characterized by its ethyl group at the meta position relative to the ester functional group. Its structure can be represented as follows:
This compound is part of a broader class of benzoates, which are known for various biological activities, including antimicrobial and insecticidal properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, research on methyl benzoate and its analogs has shown significant antibacterial and antifungal activities. The compounds were tested against various pathogens, including Escherichia coli and Candida albicans. The results indicated that certain benzoate derivatives exhibited stronger inhibition zones compared to standard antibiotics .
Table 1: Antimicrobial Activity of this compound and Analog Compounds
Compound | Bacteria Inhibition Zone (mm) | Fungi Inhibition Zone (mm) |
---|---|---|
This compound | 15 | 12 |
Methyl benzoate | 18 | 14 |
Methyl 3-methoxybenzoate | 20 | 16 |
The antimicrobial activity can be attributed to the ability of these compounds to disrupt microbial cell membranes, leading to cell lysis and death. The chelation theory suggests that the lipophilic nature of these esters enhances their ability to penetrate bacterial membranes .
Insect Repellent Properties
This compound has also been evaluated for its insect repellent properties. A study investigating various benzoates found that methyl benzoate analogs exhibited strong spatial repellency against bed bugs (Cimex lectularius). The study utilized video tracking systems to assess repellency in the presence of attractants like aggregation pheromones .
Table 2: Repellency of Methyl Benzoate Analogues Against Bed Bugs
Compound | Repellency Duration (days) |
---|---|
This compound | 14 |
Methyl 2-methoxybenzoate | 21 |
DEET | 28 |
The findings suggest that methyl benzoate derivatives can serve as effective alternatives to synthetic repellents like DEET, particularly in managing pest populations resistant to conventional insecticides .
Case Studies
- Antimicrobial Efficacy : In a study assessing various benzoates against a range of bacteria and fungi, this compound demonstrated significant antimicrobial activity. The study concluded that its efficacy was comparable to established antibiotics, making it a promising candidate for further research in medical applications .
- Insecticidal Activity : Another investigation focused on the insecticidal properties of methyl benzoate analogs against red imported fire ants (Solenopsis invicta). The results showed that this compound had notable contact toxicity, establishing it as a potential natural insecticide .
Properties
IUPAC Name |
methyl 3-ethylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-8-5-4-6-9(7-8)10(11)12-2/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVGYYSDIIIVKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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